N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The oxane ring is then introduced through a cyclization reaction. Finally, the thiophene ring is attached via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and reactors can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups to the thiophene ring.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The oxane ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(benzofuran-3-yl)acetamide: Similar structure but with a benzofuran ring.
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity. The combination of the oxane, pyrrolidine, and thiophene rings provides a versatile scaffold for further modification and optimization in drug discovery and material science.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(9-12-4-8-20-11-12)16-13-1-5-17(10-13)14-2-6-19-7-3-14/h4,8,11,13-14H,1-3,5-7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKGMPKBEBEYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CSC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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